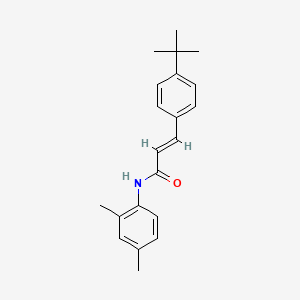![molecular formula C20H14Cl2O6 B10960108 3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate](/img/structure/B10960108.png)
3,4-Dichlorobenzyl 5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety linked to a furoate ester, which contributes to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then reacted with 3,4-dichlorobenzyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorobenzyl Alcohol: Shares the 3,4-dichlorobenzyl moiety but lacks the benzodioxole and furoate groups.
Benzodioxole-5-carboxylic Acid: Contains the benzodioxole moiety but differs in the functional groups attached.
Furoic Acid Derivatives: Compounds with the furoate ester group but different substituents.
Uniqueness
3,4-DICHLOROBENZYL 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FUROATE is unique due to its combination of the benzodioxole and furoate ester moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H14Cl2O6 |
|---|---|
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)methyl 5-(1,3-benzodioxol-5-yloxymethyl)furan-2-carboxylate |
InChI |
InChI=1S/C20H14Cl2O6/c21-15-4-1-12(7-16(15)22)9-25-20(23)18-6-3-14(28-18)10-24-13-2-5-17-19(8-13)27-11-26-17/h1-8H,9-11H2 |
InChI-Schlüssel |
SZDHXJBHHGVKNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)OCC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960025.png)
![4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10960029.png)
![4-[2-({[4-(4-chlorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B10960036.png)
![4-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10960043.png)
![4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10960049.png)

![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B10960053.png)
![3-(2,5-Dimethylphenyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)thiourea](/img/structure/B10960067.png)
![N-[1-(1-Adamantyl)ethyl]-3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanamide](/img/structure/B10960069.png)
![(4-Benzylpiperidin-1-yl){5-[(naphthalen-2-yloxy)methyl]furan-2-yl}methanone](/img/structure/B10960078.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10960083.png)
![N'-hydroxy-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10960088.png)
![5-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960095.png)
![(2E)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10960097.png)
